molecular formula C9H12N2O2S2 B1387492 2-mercapto-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105190-35-9

2-mercapto-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B1387492
CAS No.: 1105190-35-9
M. Wt: 244.3 g/mol
InChI Key: RMQGYNGQOHEZAF-UHFFFAOYSA-N
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Description

2-mercapto-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidinone class. This compound is of significant interest due to its potential biological activities, including antimicrobial and antitubercular properties . The structure of this compound features a thieno[3,2-d]pyrimidinone core, which is known for its versatility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-mercapto-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Thieno Ring: The initial step involves the construction of the thieno ring, which can be achieved through cyclization reactions of appropriate thiophene derivatives.

    Pyrimidinone Formation: The thieno ring is then subjected to condensation reactions with urea or thiourea derivatives to form the pyrimidinone core.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-mercapto-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the pyrimidinone ring or the thieno ring.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group or the mercapto group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced thieno or pyrimidinone derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-mercapto-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-mercapto-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets within microbial cells. It is believed to inhibit key enzymes involved in the biosynthesis of nucleic acids and proteins, thereby exerting its antimicrobial effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest inhibition of cytochrome bd oxidase in Mycobacterium tuberculosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-mercapto-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyethyl and mercapto groups contribute to its potential as an antitubercular agent, distinguishing it from other thienopyrimidinones.

Properties

IUPAC Name

3-(2-methoxyethyl)-2-sulfanylidene-6,7-dihydro-1H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S2/c1-13-4-3-11-8(12)7-6(2-5-15-7)10-9(11)14/h2-5H2,1H3,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQGYNGQOHEZAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(CCS2)NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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